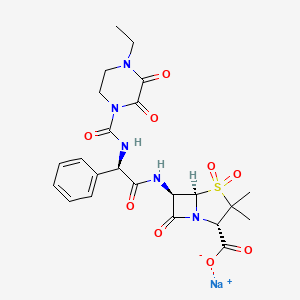

Piperacillin sulfone sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperacillin sulfone sodium salt is a semi-synthetic, broad-spectrum ureidopenicillin antibiotic derived from ampicillin. It is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa . This compound is often used in combination with other antibiotics to enhance its efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperacillin sulfone sodium salt involves the reaction of 6-aminopenicillanic acid with various reagents to form the ureidopenicillin structure. The process typically includes the following steps:

Acylation: 6-aminopenicillanic acid is acylated with a suitable acylating agent to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the β-lactam ring structure.

Sulfonation: The β-lactam ring is then sulfonated to introduce the sulfone group.

Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Piperacillin sulfone sodium salt undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to its corresponding sulfide.

Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted β-lactam derivatives.

Wissenschaftliche Forschungsanwendungen

Piperacillin sulfone sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

Piperacillin sulfone sodium salt exerts its effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which leads to cell lysis and death . The compound is often combined with β-lactamase inhibitors like tazobactam to enhance its effectiveness against β-lactamase-producing bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ticarcillin: Another ureidopenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.

Mezlocillin: Similar to piperacillin but with a different side chain, leading to variations in activity and stability.

Carbenicillin: A carboxypenicillin with a broader spectrum but more susceptible to β-lactamase degradation.

Uniqueness

Piperacillin sulfone sodium salt is unique due to its broad-spectrum activity, stability in the presence of β-lactamase enzymes, and its ability to be combined with β-lactamase inhibitors like tazobactam for enhanced efficacy .

Eigenschaften

Molekularformel |

C23H26N5NaO9S |

|---|---|

Molekulargewicht |

571.5 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H27N5O9S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)38(36,37)20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 |

InChI-Schlüssel |

RWXLXJPYJNZORX-IDYPWDAWSA-M |

Isomerische SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |

Kanonische SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)

![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)

![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)